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Compound of Interest

Compound Name: Nevanimibe hydrochloride

Cat. No.: B1684124 Get Quote

The development of nevanimibe hydrochloride (formerly ATR-101), a novel inhibitor of acyl-

CoA:cholesterol acyltransferase 1 (ACAT1/SOAT1), has been discontinued for several

indications, including adrenocortical carcinoma (ACC) and congenital adrenal hyperplasia

(CAH). This guide provides a comparative analysis of nevanimibe's clinical data against

alternative therapies, offering insights into the factors that likely contributed to the cessation of

its development.

For researchers and drug development professionals, understanding the trajectory of

discontinued clinical candidates is as crucial as studying successful ones. This analysis delves

into the available clinical trial data for nevanimibe, juxtaposing it with that of emerging therapies

for CAH, namely the corticotropin-releasing factor type 1 (CRF1) receptor antagonists,

crinecerfont and tildacerfont.

Comparative Clinical Data
The following tables summarize the key efficacy and safety data from clinical trials of

nevanimibe hydrochloride and its comparators.

Table 1: Efficacy of Nevanimibe Hydrochloride in
Adrenocortical Carcinoma (ACC)
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Parameter Result

Study Phase 1 (NCT01898715)[1]

Number of Patients 63

Best Overall Response No complete or partial responses

Stable Disease (SD) 27% (13 of 48 evaluable patients)

Duration of SD > 4 months in 4 patients

Reason for Discontinuation

Limited efficacy; expected exposure levels for

an apoptotic effect could not be achieved with

the current formulation.[1]

Table 2: Efficacy of Nevanimibe Hydrochloride in
Congenital Adrenal Hyperplasia (CAH)

Parameter Result

Study Phase 2 (NCT02804178)[2]

Number of Patients 10

Primary Endpoint
Reduction of 17-hydroxyprogesterone (17-OHP)

to ≤2x the upper limit of normal (ULN)

Patients Meeting Primary Endpoint 2 of 10

17-OHP Reduction in Other Patients 27% to 72% decrease from baseline

Androstenedione Levels Not significantly reduced

Reason for Discontinuation

A subsequent Phase 2b study (NCT03669549)

was terminated after an interim data review, and

further investment was discontinued.

Table 3: Comparative Efficacy of Nevanimibe vs. CRF1
Receptor Antagonists in CAH
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Parameter
Nevanimibe
Hydrochloride
(Phase 2)

Crinecerfont
(Phase 3 -
CAHtalyst)

Tildacerfont (Phase
2)

Primary Efficacy

Endpoint

Reduction of 17-OHP

to ≤2x ULN[2]

Percent reduction in

daily glucocorticoid

(GC) dose from

baseline[3]

Change in

androstenedione (A4)

from baseline[4]

Key Efficacy Results

20% of patients met

the primary endpoint.

[2]

-27.3% mean

reduction in GC dose

(vs. -10.3% for

placebo, P<0.001).[3]

63% of patients

achieved a

physiologic GC dose

(vs. 18% for placebo,

P<0.001).[3]

Significant reduction

in androstenedione.[3]

Reductions from

baseline in ACTH

(-59.4% to -28.4%),

17-OHP (-38.3% to

0.3%), and A4

(-24.2% to -18.1%)

were observed in

patients with elevated

baseline A4.[5]

However, the Phase

2b CAHmelia-203

study in patients with

severe

hyperandrogenemia

did not meet its

primary endpoint.[4]

Table 4: Comparative Safety of Nevanimibe vs. CRF1
Receptor Antagonists in CAH
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Adverse Event
Profile

Nevanimibe
Hydrochloride
(Phase 1 & 2)

Crinecerfont
(Phase 3)

Tildacerfont (Phase
2)

Most Common

Adverse Events

Gastrointestinal

disorders (76% in

ACC trial, including

44% diarrhea and

35% vomiting; 30% in

CAH trial).[1][2]

Fatigue and

headache.[3]

Headache and upper

respiratory tract

infection.[5]

Serious Adverse

Events

One patient

discontinued the

Phase 2 CAH trial due

to a serious adverse

event (gastroenteritis).

[2] Drug-related

adrenal insufficiency

was observed in two

patients in the ACC

trial.[1]

Few serious adverse

events, none

assessed as related to

crinecerfont.[1]

No treatment-related

serious adverse

events reported.

Experimental Protocols
Nevanimibe Hydrochloride Phase 1 in ACC
(NCT01898715)

Study Design: A multicenter, open-label, "3+3" dose-escalation Phase 1 trial.[1]

Participants: 63 adults with metastatic adrenocortical carcinoma who had progressed on

standard therapy.[1]

Intervention: Oral nevanimibe at doses ranging from 1.6 mg/kg/day to 158.5 mg/kg/day.[1]

Primary Outcome Measures: Safety and tolerability, determination of the maximum tolerated

dose (MTD).
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Secondary Outcome Measures: Pharmacokinetics and preliminary anti-tumor activity based

on Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1, evaluated every 2

months.[1]

Nevanimibe Hydrochloride Phase 2 in CAH
(NCT02804178)

Study Design: A multicenter, single-blind, dose-titration study.[2]

Participants: 10 adults with classic CAH and baseline 17-OHP levels ≥4 times the upper limit

of normal (ULN).[2]

Intervention: Five sequential dose levels of nevanimibe (125, 250, 500, 750, and 1000 mg

twice daily), each administered for two weeks, followed by a two-week single-blind placebo

washout period.[2]

Primary Outcome Measure: Reduction of 17-OHP to ≤2x ULN.[2]

Secondary Outcome Measures: Changes in other adrenal steroids, including

androstenedione.

Crinecerfont Phase 3 in CAH (CAHtalyst - NCT04490915)
Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.[5]

Participants: 182 adults with classic CAH due to 21-hydroxylase deficiency.[3]

Intervention: Crinecerfont or placebo administered orally twice daily for 24 weeks. The

glucocorticoid dose was kept stable for the first 4 weeks and then reduced and optimized

over the next 20 weeks.[3]

Primary Outcome Measure: Percent change in the daily glucocorticoid dose from baseline to

week 24, with maintenance of androstenedione control.[3]

Secondary Outcome Measures: Proportion of patients achieving a physiologic glucocorticoid

dose with androstenedione control; change in androstenedione levels at week 4.[3]
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Mechanism of Action and Signaling Pathways
Nevanimibe hydrochloride is a selective inhibitor of Sterol O-Acyltransferase 1 (SOAT1), an

enzyme that catalyzes the esterification of intracellular free cholesterol into cholesteryl esters

for storage in lipid droplets. In the adrenal cortex, these stored cholesteryl esters serve as a

readily available substrate for steroidogenesis.

Extracellular Space

LDL
(Low-Density Lipoprotein)

Click to download full resolution via product page

Figure 1: Mechanism of Action of Nevanimibe in Adrenal Steroidogenesis

By inhibiting SOAT1, nevanimibe was intended to deplete the adrenal glands of the stored

cholesterol necessary for steroid hormone production, thereby reducing the synthesis of

cortisol and androgens.
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Figure 2: Experimental Workflow for the Nevanimibe Phase 2 CAH Trial
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Rationale for Discontinuation of Nevanimibe
Development
The clinical data suggest several key reasons for the discontinuation of nevanimibe's

development:

Limited Efficacy in Adrenocortical Carcinoma: In the Phase 1 trial for ACC, nevanimibe did

not demonstrate objective tumor responses.[1] While some patients experienced disease

stabilization, the primary goal of inducing apoptosis in cancer cells could not be achieved.

This was attributed to the inability to reach the necessary drug exposure levels with the oral

formulation due to the high pill burden and associated gastrointestinal side effects at higher

doses.[1] A maximum feasible dose was established, which was below the predicted

therapeutic window for a significant anti-tumor effect.[1]

Modest and Inconsistent Efficacy in Congenital Adrenal Hyperplasia: The Phase 2 study in

CAH, although small, showed that only a minority of patients (20%) met the primary endpoint

of 17-OHP reduction.[2] While other patients did show some decrease in 17-OHP, the failure

to consistently and robustly lower this key biomarker, along with a lack of significant effect on

androstenedione, likely raised concerns about the drug's potential as a viable long-term

treatment.[2] The subsequent termination of a larger Phase 2b study underscored these

concerns.

Emergence of More Promising Alternatives: The clinical landscape for CAH has evolved with

the development of CRF1 receptor antagonists like crinecerfont and tildacerfont. The Phase

3 data for crinecerfont, in particular, has shown a statistically significant and clinically

meaningful reduction in the required glucocorticoid dose while maintaining androgen control,

addressing a major unmet need in CAH management.[3] The safety profile of these

alternatives also appears favorable, with different and potentially more manageable side

effects compared to the gastrointestinal issues observed with high-dose nevanimibe.[1][3][5]

In conclusion, the development of nevanimibe hydrochloride was likely halted due to a

combination of insufficient efficacy at tolerable doses for ACC and a less compelling clinical

profile in CAH compared to emerging competitors. For researchers, the story of nevanimibe

highlights the critical importance of achieving a therapeutic window where efficacy outweighs
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toxicity, and the dynamic nature of drug development where the emergence of more effective or

safer alternatives can render a once-promising candidate obsolete.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

